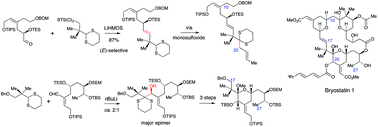Synthetic approaches to the C11–C27 fragments of bryostatins†
Organic & Biomolecular Chemistry Pub Date: 2017-10-30 DOI: 10.1039/C7OB02127E
Abstract
The modified Julia reaction and acyl carbanion chemistry, especially reactions of 2-lithiated dithianes, have been investigated for the synthesis of intermediates that are the synthetic equivalents of the C11–C27 fragments of bryostatins. The modified Julia reaction using 2-benzothiazolylsulfones was found to be more useful for the formation of the C16–C17 double-bond than the classical Julia reaction using phenylsulfones, and bulky sulfones gave very good (E)-stereoselectivity. The alkylation of a dithiane monoxide that corresponded to a C19-acyl carbanion using (E)-1-bromobut-2-ene was efficient but the use of a more complex allylic bromide corresponding to the C20–C27 fragment of the bryostatins was unsuccessful, possibly due to competing elimination reactions. This meant that the use of C19 dithianes for the synthesis of 20-deoxybryostatins would have to involve the stepwise assembly of the C20–C27 fragment from simpler precursors. However, lithiated C19 dithianes gave good yields of adducts with aldehydes and conditions were developed for the stereoselective conversion of the major adducts into methoxyacetals that corresponded to the C17–C27 fragment of 20-oxygenated bryostatins. A convergent synthesis of the C11–C27 fragment of a 20-deoxybryostatin was subsequently achieved using a 2-benzothiazolylsulfone corresponding to the intact C17–C27 fragment.

Recommended Literature
- [1] Balanced strain-dependent carrier dynamics in flexible organic–inorganic hybrid perovskites†
- [2] C-Glycosylation enabled by N-(glycosyloxy)acetamides†
- [3] Brønsted acid catalysis – the effect of 3,3′-substituents on the structural space and the stabilization of imine/phosphoric acid complexes†
- [4] Boron–oxygen luminescence centres in boron–nitrogen systems†
- [5] Cell adhesion through clustered ligand on fluid supported lipid bilayers†
- [6] Cellular target identification of Withangulatin A using fluorescent analogues and subsequent chemical proteomics†
- [7] Cellulose nanocrystal-assembled reverse osmosis membranes with high rejection performance and excellent antifouling†
- [8] Back matter
- [9] Building a quadruple stimuli-responsive supramolecular gel based on a supra-amphiphilic metallogelator†
- [10] Atomic layer deposition of textured zinc nitride thin films










